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Abstract
BI 187004 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-

HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active

cortisol. By reducing local cortisol concentrations in key metabolic tissues such as the liver and

adipose tissue, BI 187004 has been investigated as a potential therapeutic agent for type 2

diabetes mellitus (T2DM) and obesity. This technical guide provides a comprehensive overview

of the mechanism of action, preclinical and clinical data, and experimental methodologies

related to BI 187004.

Core Mechanism of Action
BI 187004 exerts its pharmacological effect by selectively inhibiting the 11β-HSD1 enzyme.

This enzyme is a critical component of the glucocorticoid activation pathway, converting

cortisone to the biologically active cortisol, which in turn activates the glucocorticoid receptor. In

metabolic tissues, chronically elevated cortisol levels are associated with insulin resistance,

increased gluconeogenesis, and adipogenesis. By blocking this conversion, BI 187004 aims to

ameliorate the pathogenic effects of excess local cortisol.
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The mechanism of action of BI 187004 is centered on the modulation of the glucocorticoid

signaling pathway. The following diagram illustrates the core pathway and the point of

intervention for BI 187004.
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Mechanism of Action of BI 187004
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Figure 1: Mechanism of action of BI 187004.
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Quantitative Data
The following tables summarize the key quantitative data for BI 187004 from clinical studies.

Pharmacokinetics in Humans
BI 187004 exhibits non-linear pharmacokinetics, which is thought to be due to target-mediated

drug disposition.[1]

Table 1: Single Ascending Dose Pharmacokinetic Parameters in Healthy Male Volunteers with

Overweight or Obesity[2]

Dose
tmax (median,
h)

t½ (geometric
mean, h)

CL/F
(geometric
mean, L/h)

Vz/F
(geometric
mean, L)

5 mg - 33.5 - -

160 mg - 14.5 - -

240 mg - - - -

360 mg - - - -

Table 2: Multiple Ascending Dose Pharmacokinetic Parameters in Patients with T2DM and

Overweight or Obesity (14 days treatment)[3]

Dose tmax (median, h) t½,ss (geometric mean, h)

10 mg 0.667 - 2.00 106

360 mg 0.667 - 2.00 124

Pharmacodynamics in Humans
Table 3: Inhibition of 11β-HSD1 in Liver (assessed by urinary (aTHF+THF)/THE ratio) in

Patients with T2DM and Overweight or Obesity (14 days treatment)[3]
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Dose
Placebo-corrected change from baseline
in gMean (aTHF+THF)/THE ratio on Day 1

10-360 mg Decreased without any dose-dependent effect

Table 4: Inhibition of 11β-HSD1 in Subcutaneous Adipose Tissue in Patients with T2DM and

Overweight or Obesity (14 days treatment)[3]

Dose
Median Inhibition
(immediately after 2nd
dose)

Median Inhibition (24h
after last dose)

10 mg 87.9% 73.8%

360 mg 99.4% 97.5%

Experimental Protocols
Measurement of BI 187004 in Human Plasma and Urine
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method was used to measure BI 187004 concentrations.[4]

Sample Preparation: Solid-supported liquid-liquid extraction of human plasma.

Instrumentation: LC-MS/MS system.

Validation: The assay was validated for a concentration range of 3–3,000 nmol/L in plasma

and 5–5,000 nmol/L in urine.[4]

Assessment of 11β-HSD1 Inhibition in Liver
Inhibition of 11β-HSD1 in the liver was assessed indirectly by measuring the ratio of urinary

cortisol and cortisone metabolites.[3]

Biomarker: The ratio of (allotetrahydrocortisol + tetrahydrocortisol) / tetrahydrocortisone

((aTHF+THF)/THE) in urine.
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Methodology: Urine samples were collected over a 24-hour period. Steroid metabolites were

quantified using a validated analytical method. A decrease in the (aTHF+THF)/THE ratio

indicates inhibition of 11β-HSD1.

Assessment of 11β-HSD1 Inhibition in Adipose Tissue
The inhibition of 11β-HSD1 in subcutaneous adipose tissue was determined ex vivo.[3]

Procedure: Subcutaneous adipose tissue biopsies were obtained from patients.

Assay: The conversion of d2-cortisone to d2-cortisol in the tissue biopsies was measured

using a validated LC-MS method. The amount of d2-cortisol formed is an indirect indicator of

11β-HSD1 enzyme activity.[4] The inhibition was calculated as the individual percent change

from baseline.

The following diagram outlines the experimental workflow for assessing adipose tissue 11β-

HSD1 inhibition.
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Workflow for Adipose Tissue 11β-HSD1 Inhibition Assay
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Figure 2: Adipose tissue 11β-HSD1 inhibition assay workflow.
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Inhibition of 11β-HSD1 can lead to a compensatory activation of the HPA axis.[3] This is due to

a feedback mechanism where reduced intracellular cortisol levels signal for increased

production of adrenocorticotropic hormone (ACTH), leading to increased adrenal

steroidogenesis. In clinical studies with BI 187004, an increase in total urinary corticosteroids

was observed, indicating an activation of the HPA axis.[5]

The following diagram illustrates the relationship between 11β-HSD1 inhibition and the HPA

axis.
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Impact of BI 187004 on the HPA Axis

HPA Axis Feedback Loop

Hypothalamus

CRH

Pituitary Gland

ACTH

+

Adrenal Gland

Circulating Cortisol

+

+

+

- (Negative Feedback)

- (Negative Feedback)

BI 187004 Inhibition
of 11β-HSD1

Reduced Local Cortisol
in Tissues

Reduced Negative Feedback

Reduced Negative Feedback

Click to download full resolution via product page

Figure 3: Effect of BI 187004 on the HPA axis.
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Conclusion
BI 187004 is a selective inhibitor of 11β-HSD1 that has been evaluated in clinical trials for its

potential to treat type 2 diabetes and obesity. It demonstrates potent inhibition of its target in

both liver and adipose tissue. While the compound is generally well-tolerated, its development

has been discontinued, a fate shared by many other 11β-HSD1 inhibitors, primarily due to a

lack of robust glucose-lowering efficacy in clinical settings.[5] Nevertheless, the study of BI
187004 has provided valuable insights into the role of 11β-HSD1 in human metabolic disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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